ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate
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Overview
Description
Ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate typically involves the use of deuterated reagents to introduce deuterium atoms into the molecule. One common method involves the condensation of ethyl acetoacetate with 4-fluorobenzaldehyde in the presence of a base, followed by deuteration using deuterated reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing deuterium gas or deuterated solvents under controlled conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution.
Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate involves its interaction with molecular targets and pathways. The presence of deuterium can alter the compound’s metabolic stability and reactivity, leading to different biological effects compared to its non-deuterated counterpart . The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-2-[(4-fluorophenyl)methylidene]-3-oxo-4-methylpentanoate: The non-deuterated version of the compound.
Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’3’,1’‘-terphenyl-4’-carboxylate: Another fluorinated ester with different structural features.
Uniqueness
The uniqueness of ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate lies in its deuterium content, which can significantly affect its chemical and biological properties. Deuterium substitution can lead to changes in reaction rates, metabolic pathways, and overall stability, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C15H17FO3 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate |
InChI |
InChI=1S/C15H17FO3/c1-4-19-15(18)13(14(17)10(2)3)9-11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3/b13-9+/i2D3,3D3 |
InChI Key |
LOQOYHQUQSXJCE-RUESZMOGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)/C(=C\C1=CC=C(C=C1)F)/C(=O)OCC)C([2H])([2H])[2H] |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)F)C(=O)C(C)C |
Origin of Product |
United States |
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